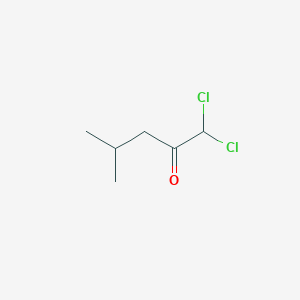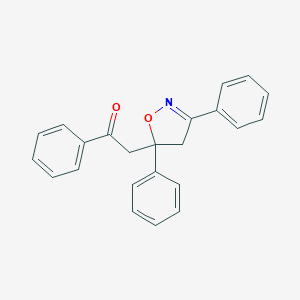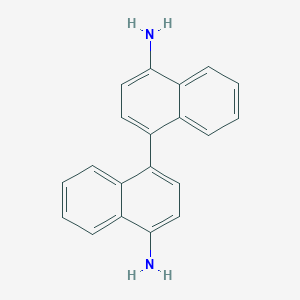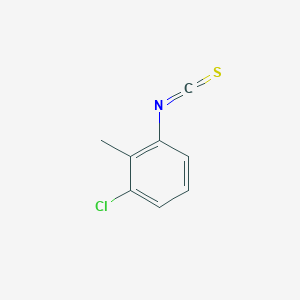![molecular formula C15H16O B102416 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran CAS No. 16274-33-2](/img/structure/B102416.png)
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran
Overview
Description
Synthesis Analysis
The synthesis of 3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran and related compounds has been explored through various multi-component reactions and stepwise synthetic strategies. A four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones has been developed to efficiently synthesize structurally diverse pyran derivatives . Another approach for synthesizing naphtho[1,8-bc]pyran, a related compound, involves a three-step process starting from acenaphthenone, which includes oxidation, reduction, and dehydration steps . Additionally, the synthesis of 3H-naphtho[2,1-b]pyrans has been achieved through cyclocoupling reactions of β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids .
Molecular Structure Analysis
The molecular structure of dimethyl 3H-naphtho[2,1,b]pyran-2,3-dicarboxylate, a compound closely related to 3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran, has been determined by X-ray crystallography. The study revealed bond lengths and angles consistent with previously reported structures of pyran derivatives, and the presence of π-π ring stacking within the crystal structure, which stabilizes the crystal packing .
Chemical Reactions Analysis
The chemical reactivity of naphtho[1,2-b]pyran derivatives has been explored in various contexts. For instance, the synthesis of 3H-naphtho[2,1-b]pyran derivatives linked to thiophene units via an acetylenic junction has been reported, with a focus on their photochromic properties . Additionally, the conversion of 6-chloro-2,2-dimethyl-2H-naphtho[1,2-b]pyran into various halogenated derivatives has been described, which includes the preparation of halogenohydrins and halogenoketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphtho[1,2-b]pyran derivatives have been studied in the context of their photochromic and electrochemical behavior. For example, the photochromic properties of substituted 3H-naphtho[2,1-b]pyrans have been investigated, demonstrating that the color of the photo-generated merocyanine dyes can be modulated by steric interactions . Similarly, the electrochemical and photochromic behavior of 3,3-diphenyl-8-(1,4-dithiafulven-6-yl)-[3H]-naphtho[2,1-b]pyran derivatives has been studied, showing potential for electroactive bichromophoric systems . Moreover, the catalytic application of a nanostructured molten salt in the synthesis of tetrahydrobenzo[b]pyrans and related derivatives has been reported, highlighting the green chemistry aspects of the synthesis .
Scientific Research Applications
Cancer Research
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione (ARQ 501) is a fully synthetic version of the natural product β-lapachone . It has been isolated from the lapacho tree and has demonstrated promising anticancer activity .
Method of Application
ARQ 501 formulated with hydroxypropyl-β-cyclodextrin has successfully completed phase I clinical trials and is currently in several phase II human clinical trials for the treatment of pancreatic cancer, head and neck cancer, and leiomyosarcoma .
Results
The metabolites of ARQ 501 were investigated by low-resolution and high-resolution mass spectrometry in plasma from (nu/nu) mice, rats, and humans treated with the compound . The data for one of the metabolites identified are consistent with conjugation of ARQ 501 with a glucosylsulfate moiety .
Anti-inflammatory and Anti-arthritic Research
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione (β-lapachone; β-lap) has been studied for its anti-inflammatory and anti-arthritic activities .
Method of Application
Carrageenan-induced paw edema, cell migration evaluation, and production of pro-inflammatory cytokines tumor necrosis factor (TNF)-α, interleukin (IL)-6, and nitric oxide were used for this study . β-Lap was tested in doses of 40 and 60 mg/kg, orally .
Results
In the paw edema test, the dose of 60 mg/kg gave a higher percentage inhibition of edema (49.3 %) than control . β-Lap inhibited neutrophil migration and reduced concentrations of TNF-α, IL-6, and NO in peritoneal exudates of animals with peritonitis . In the arthritis test, β-Lap inhibited edema and NO production in the serum of treated animals .
Safety And Hazards
properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrobenzo[h]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14(12)16-15/h3-8H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUYQZUDUFSJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453467 | |
| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |
CAS RN |
16274-33-2 | |
| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



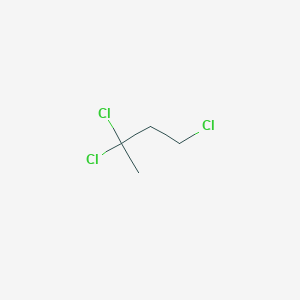
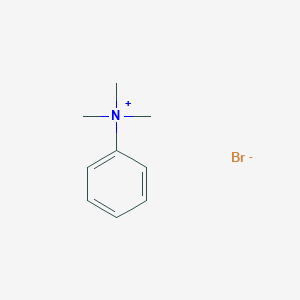
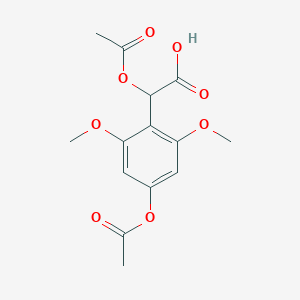
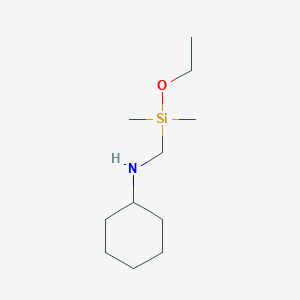
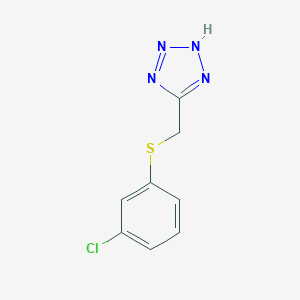
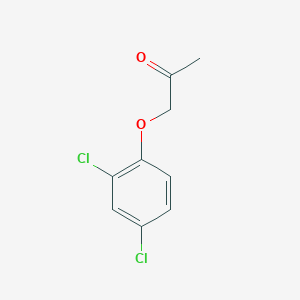
![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
